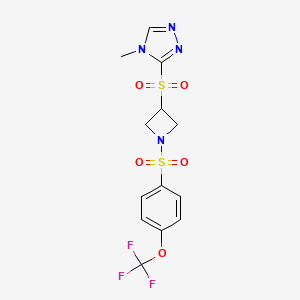

4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfone derivatives containing 1,2,4-triazole moieties, similar to the compound , involves multiple steps starting from readily accessible precursors. For example, 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives were synthesized from gallic acid, followed by catalytic oxidation to obtain sulfones, indicating high yields under mild conditions without significant by-products (Xu et al., 2010). This methodology could be indicative of approaches used in synthesizing the target compound, emphasizing the role of catalytic processes and the potential for high-yield production.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. For instance, detailed structural analysis through X-ray crystallography was carried out for model triazole derivatives, shedding light on the spatial configuration and bonding interactions within these molecules (Xu et al., 2010).

Chemical Reactions and Properties

Sulfonyl-1,2,3-triazoles serve as convenient synthons for heterocyclic compounds, indicating that similar structures like our compound of interest could undergo a variety of chemical transformations. These include the generation of reactive intermediates through copper-catalyzed azide-alkyne cycloaddition, highlighting their versatility in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Physical Properties Analysis

The physical properties of similar sulfone and triazole compounds, such as melting points, solubility, and crystal structure, can be characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry. These methods provide comprehensive data on the compound's physical characteristics, essential for understanding its behavior in different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of triazole and sulfone derivatives, are key to their application in synthetic chemistry. For example, the reactivity of sulfonyl-1,2,3-triazoles with aldehydes to give adducts that undergo intramolecular cyclization showcases the potential for creating complex structures from simpler precursors (Zibinsky & Fokin, 2013).

Scientific Research Applications

Synthesis and Reactivity

Compounds containing triazole, sulfone, and sulfonyl groups are pivotal in organic synthesis, offering a versatile platform for the development of various chemical reactions. Meshcheryakov and Shainyan (2004) explored the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series, demonstrating the potential for creating a wide range of derivatives with potential application in medicinal chemistry and material science Meshcheryakov & Shainyan, 2004.

Biological Activity

The structural motifs present in the mentioned compound are often explored for their biological activities. Sreerama et al. (2020) developed a one-pot synthesis method for novel 1,2,3-triazole derivatives and evaluated their antibacterial and free radical scavenging activities, highlighting the potential therapeutic applications of such compounds Sreerama et al., 2020.

Antimicrobial Properties

Compounds with triazole and sulfone groups have been investigated for their antimicrobial properties. Yadav and Kaushik (2022) synthesized sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles and assessed their in vitro antibacterial activity, indicating the potential use of such compounds in developing new antimicrobial agents Yadav & Kaushik, 2022.

Catalysis and Synthetic Applications

The triazole and sulfonyl moieties are also significant in catalysis and synthetic applications. Miura et al. (2013) described the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, showcasing the utility of such structures in synthesizing complex heterocycles Miura et al., 2013.

properties

IUPAC Name |

4-methyl-3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]sulfonyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O5S2/c1-19-8-17-18-12(19)26(21,22)11-6-20(7-11)27(23,24)10-4-2-9(3-5-10)25-13(14,15)16/h2-5,8,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPIUOTWONFHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)

![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)

![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)

![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)